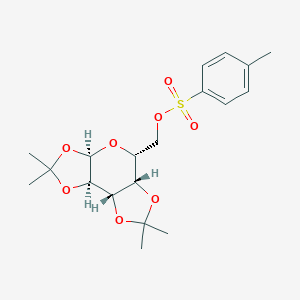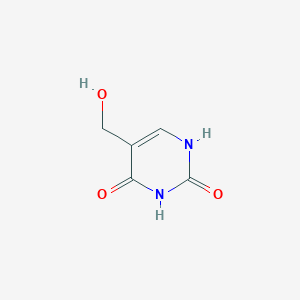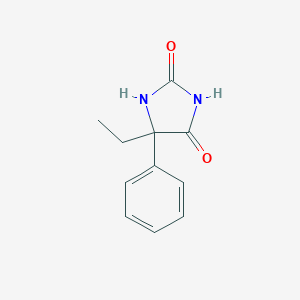
Nirvanol
Übersicht
Beschreibung
Nirvanol is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Wirkungen
Nirvanol ist ein aktiver Metabolit von Mephenytoin, einem Substrat des Cytochrom-P450 (CYP)-Isoforms CYP2C19 . Es wurde festgestellt, dass es antiepileptische Wirkungen hat . Insbesondere blockiert es die tonische Streckphase des Hinterbeins in einem Mausmodell von Krampfanfällen, die durch maximale Elektroschocks (MES; ED 50 = 30 mg/kg) induziert werden .
Behandlung von heftiger Chorea
This compound wurde in deutschen Kliniken zur Behandlung von heftiger Chorea eingesetzt . Die Fähigkeit von this compound, ein Syndrom hervorzurufen, das als „this compound-Krankheit“ bekannt ist, wurde in diesem Zusammenhang häufig genutzt .
This compound-Krankheit
“this compound-Krankheit“ ist ein Syndrom, das aus Fieber, Ausschlag und Eosinophilie besteht, das bei einem hohen Prozentsatz der behandelten Personen, in der Regel sechs bis zwölf Tage nach der ersten Verabreichung des Medikaments, plötzlich auftritt . Es wurde allgemein beobachtet, dass der Verlauf der Krankheit nach Auftreten dieses Syndroms verkürzt wird .
Pharmakologische Eigenschaften
This compound ist Phenyl-Ethyl-Hydantoin, ein Hypnotikum, das in seiner pharmakologischen Wirkung Phenobarbital ähnelt, aber mit einem fünfgliedrigen statt einem sechsgliedrigen Ringkern .
Metabolit von Mephenytoin
This compound ist ein aktiver Metabolit von Mephenytoin . Mephenytoin ist ein Substrat des Cytochrom-P450 (CYP)-Isoforms CYP2C19
Wirkmechanismus
Target of Action
Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its primary targets are the voltage-sensitive sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets, the voltage-sensitive sodium channels, by binding to them . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of neurons. As a result, the propagation of abnormal, high-frequency action potential firing in the brain is prevented, which is a common characteristic of seizures .
Biochemical Pathways
It is known that the drug’s anticonvulsant action is linked to its ability to modulate the activity of voltage-sensitive sodium channels . By inhibiting these channels, this compound can prevent the rapid, repetitive firing of action potentials, thereby interrupting the spread of seizure activity within the brain.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . Metabolism of this compound is stereoselective, with the (S)-enantiomer undergoing roughly 14 times more hydroxylation at the 4 position of the phenyl group than the ®-enantiomer . These processes influence the drug’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By binding to voltage-sensitive sodium channels, this compound inhibits the rapid influx of sodium ions during the depolarization phase of an action potential . This reduces the ability of neurons to fire at high frequencies, a characteristic feature of seizures. Therefore, this compound helps in controlling and reducing the occurrence of seizures.
Safety and Hazards
Nirvanol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled in a well-ventilated place and stored in a locked up place .
Biochemische Analyse
Biochemical Properties
Nirvanol interacts with various enzymes and proteins in biochemical reactions. It is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . The nature of these interactions is primarily inhibitory, contributing to its anticonvulsant activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .
Metabolic Pathways
This compound is involved in metabolic pathways as a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-07-2, 2216-93-5 | |
| Record name | Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirvanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC33388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLPHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


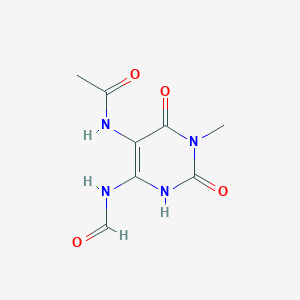

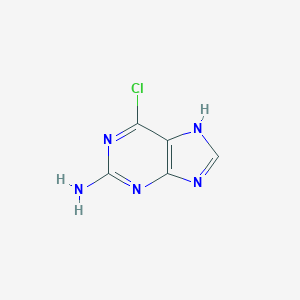
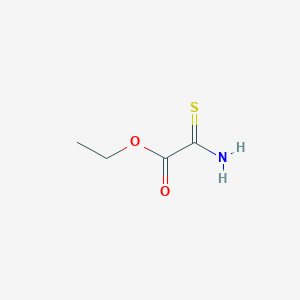

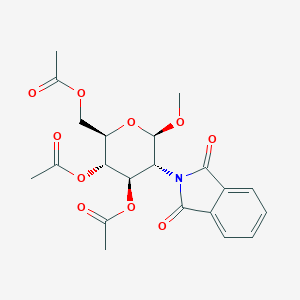
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
